molecular formula C19H15FN2O B11353913 N-(2-fluorobenzyl)-N-(pyridin-2-yl)benzamide

N-(2-fluorobenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11353913
M. Wt: 306.3 g/mol
InChI Key: PTTMEZCVKNBTLA-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-fluorobenzylamine with 2-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:

    N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    N-[(2-Methylphenyl)methyl]-N-(pyridin-2-yl)benzamide:

    N-[(2-Bromophenyl)methyl]-N-(pyridin-2-yl)benzamide: Bromine substitution can lead to different chemical behavior and interactions with biological targets.

The uniqueness of N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C19H15FN2O

Molecular Weight

306.3 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H15FN2O/c20-17-11-5-4-10-16(17)14-22(18-12-6-7-13-21-18)19(23)15-8-2-1-3-9-15/h1-13H,14H2

InChI Key

PTTMEZCVKNBTLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3

Origin of Product

United States

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